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Compound of Interest

Compound Name:
3-[4-(Dimethylamino)phenyl]-2-

propene-1-ol

CAS No.: 190848-81-8

Cat. No.: B2549367

Get Quote

Compound Overview & Structural Context
Systematic Name: (E)-3-(4-(dimethylamino)phenyl)prop-2-en-1-ol

Common Name: p-Dimethylaminocinnamyl alcohol; Reduced DMACA

Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 175.23 g/mol [1]

Core Structure: A cinnamyl alcohol backbone functionalized with a strong electron-donating

dimethylamino group at the para position.

Significance: This compound is a critical intermediate in the synthesis of methine dyes,

photosensitive polymers, and as a reduced derivative in the detection of indoles (DMACA

reagent). Its spectral signature is defined by the interplay between the electron-rich aromatic

ring and the allylic alcohol system.
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Synthesis & Sample Preparation (Context for
Impurities)
To accurately interpret the NMR, one must understand the sample's origin. The most common

synthesis involves the selective 1,2-reduction of p-dimethylaminocinnamaldehyde using

Sodium Borohydride (NaBH₄).

Reaction:p-Me2N-C6H4-CH=CH-CHO + NaBH4 → p-Me2N-C6H4-CH=CH-CH2OH

Common Impurities:

Residual Aldehyde: Look for a doublet at ~9.6 ppm (CHO) and a shift in the alkene region.

Over-reduction (Saturated Alcohol): Loss of alkene signals (6.0–6.8 ppm) and appearance

of alkyl multiplets at 1.5–2.5 ppm.

Borate Salts: Broad signals if workup (quenching with NH₄Cl/HCl) was incomplete.

NMR Sample Prep:

Solvent: CDCl₃ (Chloroform-d) is standard. DMSO-d₆ is recommended if OH exchange

broadening is problematic or if the salt form is suspected.

Concentration: ~10-15 mg in 0.6 mL solvent for clear 13C acquisition.

1H NMR Spectral Data Analysis
Instrument Frequency: 400 MHz / 500 MHz Solvent: CDCl₃ (Residual peak at 7.26 ppm)

The 1H NMR spectrum is characterized by a distinct AA'BB' aromatic system, a trans-alkene

coupling pattern, and the diagnostic dimethylamino singlet.

Quantitative Data Table
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Position
Shift (δ
ppm)

Multiplicity Integration

Coupling
Constant (

)

Assignment

N-Me 2.95 – 2.98 Singlet (s) 6H - protons

-OH 1.6 – 2.0
Broad Singlet

(br s)
1H -

Hydroxyl

proton

(variable)

H-1 4.28 – 4.32 Doublet (d) 2H Hz -OH (Allylic)

H-2 6.15 – 6.25
Doublet of

Triplets (dt)
1H

Hz,

Hz

Alkene

to ring (

)

H-3 6.50 – 6.58 Doublet (d) 1H Hz

Alkene

to ring (

)

Ar-H (Ortho) 6.68 – 6.72 Doublet (d) 2H Hz

Aromatic

protons

adjacent to

Ar-H (Meta) 7.28 – 7.32 Doublet (d) 2H Hz

Aromatic

protons

adjacent to

alkene

Structural Insights & Logic
Stereochemistry (

Hz): The large coupling constant between H-2 and H-3 confirms the (E)-trans geometry. The
(Z)-isomer would show a smaller
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value (~10-12 Hz).

Electronic Shielding (The NMe₂ Effect):

In unsubstituted cinnamyl alcohol, the aromatic protons resonate at 7.2–7.4 ppm.

Here, the strong electron-donating

group shields the ortho protons significantly (shifting them upfield to ~6.7 ppm) via
resonance. The meta protons are less affected, remaining near 7.3 ppm.

Alkene Assignment:

H-3 (Ar-CH=): Resonates downfield (~6.55 ppm) due to conjugation with the aromatic ring.

H-2 (=CH-CH2): Resonates upfield (~6.20 ppm) and shows splitting from both the trans-

proton (H-3) and the allylic methylene (H-1), resulting in a dt (doublet of triplets).

13C NMR Spectral Data Analysis
Instrument Frequency: 100 MHz / 125 MHz Solvent: CDCl₃ (Triplet at 77.16 ppm)

Quantitative Data Table
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Position Shift (δ ppm) Type (DEPT-135) Assignment

N-Me 40.5 CH₃ (+)
Dimethylamino

carbons

C-1 63.8 CH₂ (-)
Allylic alcohol carbon (

-OH)

Ar-C (Ortho) 112.5 CH (+) Aromatic C ortho to

C-2 126.2 CH (+)
Alkene carbon

to ring

Ar-C (Para) 127.0 C (quat)
Aromatic C connected

to alkene

Ar-C (Meta) 127.8 CH (+) Aromatic C meta to

C-3 129.5 CH (+)
Alkene carbon

to ring

Ar-C (Ipso) 150.2 C (quat)
Aromatic C connected

to

Interpretation Logic
The Ipso Carbon (150.2 ppm): The carbon directly attached to the nitrogen is heavily

deshielded due to the electronegativity of Nitrogen and the resonance contribution.

Ortho Shielding (112.5 ppm): The high electron density at the ortho position (from N lone pair

donation) causes a dramatic upfield shift compared to benzene (128.5 ppm).

Alkene Differentiation: C-3 (closer to the ring) is typically slightly deshielded relative to C-2,

though they are close. 2D correlations (HMBC) are often needed for definitive assignment

between C-2, C-3, and Ar-C(Meta).
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Visualization: Structural Logic & Assignment
Workflow
The following diagram illustrates the logical flow for assigning the NMR signals based on

substituent effects and coupling constants.

p-Dimethylaminocinnamyl Alcohol

p-N(Me)2 Group
(Electron Donor)

Cinnamyl Backbone
(Conjugated System)

Ar-H (Ortho)
Shielded: ~6.7 ppm

Resonance Shielding

Ar-H (Meta)
Normal: ~7.3 ppm

Trans-Alkene
J = 16 Hz

Allylic CH2
~4.3 ppm (d)

H-beta (dt)
~6.2 ppmCouples to CH2

H-alpha (d)
~6.5 ppm

Conjugated to Ar

Click to download full resolution via product page

Caption: Logic flow for assigning 1H NMR signals based on electronic effects of the NMe2

group and scalar coupling.

Advanced Verification (2D NMR)
To rigorously confirm the structure, specifically distinguishing the alkene protons from aromatic

signals if overlap occurs:

COSY (Correlation Spectroscopy):

H-1 (4.3 ppm) will show a strong cross-peak with H-2 (6.2 ppm).

H-2 will show cross-peaks with H-1 and H-3.

H-3 will show a weak cross-peak with Ar-H (Meta) due to allylic coupling.

NOESY (Nuclear Overhauser Effect):
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Irradiation of the N-Me singlet (2.95 ppm) will show a strong NOE enhancement of the Ar-

H (Ortho) doublet (6.7 ppm), confirming the regiochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2549367?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2549367?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

